6-CHLORO-IMIDAZO[2,1-B]THIAZOLE-5-SULFONIC ACID AMIDE
Overview
Description
Mechanism of Action
Target of Action
The primary target of 6-Chloroimidazo[2,1-b][1,3]thiazole-5-sulfonamide is tyrosinase , an enzyme required for melanin production . It also acts as a potent, selective, and orally active 5-HT (6) receptor agonist .
Mode of Action
6-Chloroimidazo[2,1-b][1,3]thiazole-5-sulfonamide is a sulfonamide derivative of imidazoles that inhibits the formation and activity of tyrosinase . As a 5-HT (6) receptor agonist, it binds to the receptor and induces a cellular response .
Biochemical Pathways
The compound affects the melanin synthesis pathway by inhibiting tyrosinase, thereby reducing the production of melanin . It also influences the serotonin pathway by acting as a 5-HT (6) receptor agonist .
Pharmacokinetics
It is mentioned that the compound has a good pharmacokinetic profile .
Result of Action
The inhibition of tyrosinase by 6-Chloroimidazo[2,1-b][1,3]thiazole-5-sulfonamide leads to a decrease in melanin production, effectively treating hyperpigmentation in humans . As a 5-HT (6) receptor agonist, it has been shown to increase GABA levels in the rat frontal cortex .
Biochemical Analysis
Biochemical Properties
6-Chloroimidazo[2,1-b][1,3]thiazole-5-sulfonamide is known to inhibit the formation and activity of tyrosinase, an enzyme required for melanin production
Cellular Effects
The compound has been shown to be effective in treating hyperpigmentation in humans . It reduces the color intensity of the skin by decreasing the amount of melanin produced
Molecular Mechanism
The molecular mechanism of action of 6-Chloroimidazo[2,1-b][1,3]thiazole-5-sulfonamide involves the inhibition of tyrosinase, thereby reducing melanin production
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloroimidazo[2,1-b][1,3]thiazole-5-sulfonamide typically involves the reaction of 6-chloroimidazo[2,1-b][1,3]thiazole with sulfonamide under controlled conditions . The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity of the final product . The reaction conditions are optimized to achieve efficient production while maintaining safety and environmental standards .
Chemical Reactions Analysis
Types of Reactions
6-Chloroimidazo[2,1-b][1,3]thiazole-5-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Chloroimidazo[2,1-b][1,3]thiazole-5-sulfonamide has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Uniqueness
6-Chloroimidazo[2,1-b][1,3]thiazole-5-sulfonamide is unique due to its dual functionality as both a sulfonamide and an imidazole derivative . This combination imparts distinct chemical properties and biological activities, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
6-chloroimidazo[2,1-b][1,3]thiazole-5-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClN3O2S2/c6-3-4(13(7,10)11)9-1-2-12-5(9)8-3/h1-2H,(H2,7,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVRHRYRTZTWAHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=NC(=C(N21)S(=O)(=O)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClN3O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70381570 | |
Record name | 6-Chloroimidazo[2,1-b][1,3]thiazole-5-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70381570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112582-89-5 | |
Record name | 6-Chloroimidazo[2,1-b][1,3]thiazole-5-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70381570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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